molecular formula C18H26N2O2 B13666330 tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate

tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate

Cat. No.: B13666330
M. Wt: 302.4 g/mol
InChI Key: RCJMIKFTQUFLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with cyclopropane carboxylates under specific conditions to form the spiro compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating spiro compounds with potential biological activity .

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-16(2,3)22-15(21)20-11-18(8-9-18)14-10-12(19)6-7-13(14)17(20,4)5/h6-7,10H,8-9,11,19H2,1-5H3

InChI Key

RCJMIKFTQUFLIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)C3(CC3)CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.